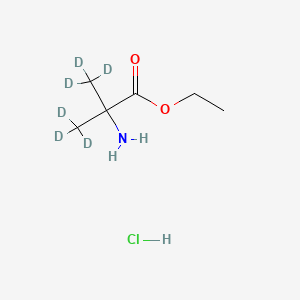

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride

Overview

Description

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is a labeled amino acid derivative used in pharmaceutical compositions . It has a CAS Number of 1189862-01-8 and a molecular formula of C6H8D6ClNO2 .

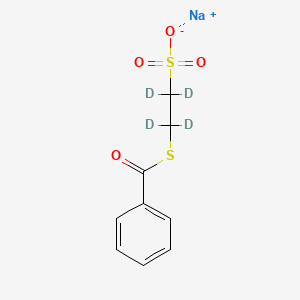

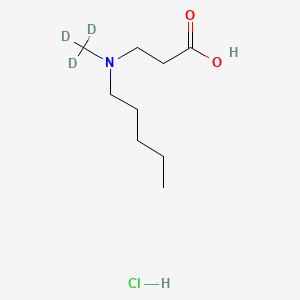

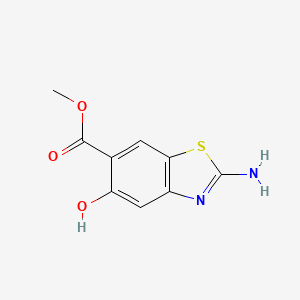

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H8D6ClNO2 . The InChI representation is InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3; .Physical and Chemical Properties Analysis

This compound has a molecular weight of 173.67 . It appears as an off-white to pale-yellow solid . It’s soluble in methanol and has a melting point of 151-153°C .Scientific Research Applications

Genotoxicity and Molecular Mechanisms

Research on compounds like 1-Ethyl-1-nitrosourea (ENU) offers insights into the genotoxicity and molecular mechanisms of ethylating agents. ENU is known for its potent mutagenic effects across various systems, indicating the significance of studying ethylation mechanisms and potential genetic impacts of related compounds (Shibuya & Morimoto, 1993).

Ethylene and Plant Biology

The role of ethylene and its precursors in plant biology is another area of extensive research. Studies on 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, have revealed its multifaceted roles beyond just serving as a precursor, such as its involvement in signaling mechanisms independent of ethylene. This highlights the potential research interest in analogs and derivatives of ethylene-related compounds (Van de Poel & Van Der Straeten, 2014).

Biodegradation and Environmental Impact

The biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) provide a model for understanding how ethylated compounds interact with ecosystems. These studies focus on microbial degradation pathways and the impact of such substances on soil and groundwater, offering a framework for investigating similar compounds' environmental behaviors (Thornton et al., 2020).

Safety and Hazards

For safety and hazards, it’s important to note that Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is intended for research use only and not for diagnostic or therapeutic use . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Future Directions

Properties

IUPAC Name |

ethyl 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREPHXXOTHNLEV-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675886 | |

| Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189862-01-8 | |

| Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)